molecular formula C9H6F2O2 B13077130 3-(2,5-Difluorophenyl)-3-oxopropanal

3-(2,5-Difluorophenyl)-3-oxopropanal

Cat. No.: B13077130
M. Wt: 184.14 g/mol
InChI Key: NKHFTLUOGWAJBF-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-3-oxopropanal is an organic compound characterized by the presence of a difluorophenyl group attached to a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-3-oxopropanal typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out under basic conditions, where an appropriate acetophenone (such as 2,5-difluoroacetophenone) reacts with a suitable aldehyde (such as benzaldehyde derivatives) in the presence of a base like sodium hydroxide . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization or chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 3-(2,5-Difluorophenyl)-3-oxopropanoic acid.

    Reduction: 3-(2,5-Difluorophenyl)-3-hydroxypropanal.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,5-Difluorophenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The compound’s difluorophenyl group can enhance its binding affinity to target proteins, while the carbonyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Difluorophenyl)-3-oxopropanal: Similar structure but with different fluorine substitution pattern.

    3-(2,4-Difluorophenyl)-3-oxopropanal: Another isomer with fluorine atoms at different positions.

    3-(2,5-Dimethoxyphenyl)-3-oxopropanal: Contains methoxy groups instead of fluorine atoms.

Uniqueness

3-(2,5-Difluorophenyl)-3-oxopropanal is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with biological targets. The presence of fluorine atoms can also enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Biological Activity

3-(2,5-Difluorophenyl)-3-oxopropanal is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H8F2O2
  • Molecular Weight : Approximately 200.17 g/mol
  • Structure : The compound features a propanal backbone with a 2,5-difluorophenyl substituent, which enhances its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to assess its potency.

Bacterial StrainMIC (µg/ml)
Staphylococcus aureus<16
Escherichia coli<32
Pseudomonas aeruginosa<32

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes and disruption of cellular processes.

  • Cell Lines Tested :
    • Lung cancer cells
    • Breast cancer cells
    • Colon cancer cells

In these studies, the compound exhibited cytotoxic effects at concentrations ranging from 10 to 50 µM, indicating its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound can form covalent bonds with proteins and enzymes, leading to inhibition of their functions. This interaction is crucial for its antimicrobial and anticancer effects.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial growth and cancer cell proliferation.
  • Cellular Interference : It disrupts cellular signaling pathways, leading to apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in experimental settings:

  • Study on Antimicrobial Efficacy : A recent study published in Nature reported that derivatives of this compound showed enhanced antibacterial activity compared to their non-fluorinated counterparts. This study emphasizes the role of fluorine substitutions in improving pharmacological properties .
  • Anticancer Research : Another research article detailed the effects of this compound on breast cancer cell lines, demonstrating significant reductions in cell viability and increased apoptosis markers when treated with varying concentrations of the compound .

Properties

IUPAC Name

3-(2,5-difluorophenyl)-3-oxopropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHFTLUOGWAJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)CC=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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